N-(pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(pyrimidin-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring attached to a pyrimidine moiety, with a carboxamide functional group. The presence of these functional groups and the heterocyclic nature of the compound contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and piperidine moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyrimidin-2-yl)piperidine-4-carboxylic acid, while reduction can produce N-(pyrimidin-2-yl)piperidine-4-amine .
Scientific Research Applications
N-(pyrimidin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinase B (Akt), the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell survival, proliferation, and metabolism, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also targets protein kinase B (Akt) and has shown potent inhibitory activity with high selectivity.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Known for its anti-angiogenic and DNA cleavage activities, making it a potential anticancer agent.
Uniqueness
N-(pyrimidin-2-yl)piperidine-4-carboxamide stands out due to its balanced chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H14N4O |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-pyrimidin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H14N4O/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15) |
InChI Key |
YPZGRGSWLCFJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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